An In-depth Technical Guide to 1,3-Dinervonoyl Glycerol
An In-depth Technical Guide to 1,3-Dinervonoyl Glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dinervonoyl glycerol (B35011) is a diacylglycerol (DAG) molecule of significant interest, comprising a glycerol backbone esterified with nervonic acid at the sn-1 and sn-3 positions. Nervonic acid, a very-long-chain monounsaturated omega-9 fatty acid (24:1n-9), is a crucial component of sphingolipids in the myelin sheath of the central nervous system.[1][2][3] While research directly on 1,3-dinervonoyl glycerol is limited, its structure suggests it may serve as a key intermediate in lipid metabolism and a potential delivery vehicle for nervonic acid. This guide provides a comprehensive overview of its chemical properties, a plausible enzymatic synthesis protocol, and its hypothesized role in biological signaling pathways based on the known functions of nervonic acid.
Physicochemical Properties
Quantitative data for 1,3-dinervonoyl glycerol is not extensively available in published literature. The following table summarizes the available information from technical data sheets of chemical suppliers.[4][5][6]
| Property | Value | Source |
| CAS Number | 960594-30-3 | [5][6][7] |
| Molecular Formula | C₅₁H₉₆O₅ | [4][5] |
| Formula Weight | 789.3 g/mol | [4][5] |
| Purity | ≥98% | [4] |
| Physical Form | Solid | [4] |
| Storage Temperature | -20°C | [4] |
| Stability | ≥2 years at -20°C | [4] |
| Solubility | ~10 mg/mL in ethanol (B145695) and dimethylformamide; ~0.5 mg/mL in a 1:1 solution of ethanol:PBS (pH 7.2) | [4] |
Biological Significance and Potential Signaling Pathways
Role in Myelination and Neurological Health
Nervonic acid is a key component of sphingolipids, which are essential for the formation and maintenance of the myelin sheath that insulates nerve axons.[1][2] This suggests that 1,3-dinervonoyl glycerol could serve as a precursor for the synthesis of these vital lipids, thereby supporting neurological health.
Hypothesized Signaling Pathways
The biological effects of nervonic acid are thought to be mediated through its influence on various signaling cascades. It is plausible that 1,3-dinervonoyl glycerol, upon enzymatic hydrolysis to release nervonic acid, could modulate these same pathways.
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Neurotrophin Signaling Pathway: Nervonic acid supplementation has been shown to affect neurotrophin signaling, which is crucial for neuronal survival, development, and function.[3]
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Glycerophospholipid and Sphingolipid Metabolism: As a diacylglycerol containing nervonic acid, 1,3-dinervonoyl glycerol is intrinsically linked to the metabolism of glycerophospholipids and sphingolipids, both of which are fundamental to cell membrane structure and signal transduction.[3]
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Anti-Inflammatory Pathways: Nervonic acid has demonstrated anti-inflammatory properties, suggesting a potential role for 1,3-dinervonoyl glycerol in modulating inflammatory responses within the body.[2]
Below is a conceptual diagram of the potential metabolic fate and signaling influence of 1,3-Dinervonoyl Glycerol.
Caption: Potential metabolic processing of 1,3-Dinervonoyl glycerol and subsequent influence of nervonic acid on key biological pathways.
Experimental Protocols: Enzymatic Synthesis
A specific, validated protocol for the synthesis of 1,3-dinervonoyl glycerol is not available in the peer-reviewed literature. However, a general and effective method for synthesizing 1,3-diacylglycerols is through the enzymatic esterification of glycerol with the desired fatty acid in a solvent-free system.[8][9] The following protocol is an adaptation of established methods for this purpose.
Materials and Reagents
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Glycerol (high purity, low water content)
-
Nervonic acid (≥98% purity)
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)[8][9]
-
Hexane (B92381) (analytical grade)
-
Acetone (analytical grade)
-
Silica (B1680970) gel for column chromatography
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, combine glycerol and nervonic acid in a 1:2 molar ratio.
-
Enzyme Addition: Add the immobilized lipase, typically at a concentration of 5-10% by weight of the total reactants.[8]
-
Reaction Conditions: Heat the mixture to a temperature suitable for the chosen lipase (e.g., 50-60°C for Lipozyme RM IM) with constant stirring.[8]
-
Water Removal: Apply a vacuum (e.g., 4 mm Hg) to the reaction vessel to continuously remove the water produced during the esterification, which drives the reaction towards product formation.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots over time and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture and remove the immobilized enzyme by filtration.
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Purification: The resulting product mixture will contain 1,3-dinervonoyl glycerol, as well as unreacted starting materials and other glyceride species. Purify the 1,3-dinervonoyl glycerol using column chromatography on silica gel, eluting with a gradient of hexane and acetone.
The following diagram illustrates the general workflow for the enzymatic synthesis of 1,3-diacylglycerols.
Caption: A generalized workflow for the enzymatic synthesis of 1,3-dinervonoyl glycerol.
Conclusion and Future Directions
1,3-Dinervonoyl glycerol represents a molecule of high potential in the fields of neuroscience and drug development due to its nervonic acid content. While current knowledge is limited, the available data on its physicochemical properties and the established methods for 1,3-diacylglycerol synthesis provide a solid foundation for future research. Further studies are warranted to elucidate the specific biological activities of 1,3-dinervonoyl glycerol, including its metabolic fate, bioavailability, and its direct effects on neural cell signaling and function. Such research will be instrumental in unlocking its therapeutic potential for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. content.labscoop.com [content.labscoop.com]
- 5. 960594-30-3|1,3-Dinervonoyl-rac-glycerol|BLD Pharm [bldpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1,3-Dinervonoyl Glycerol | 960594-30-3 [sigmaaldrich.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
